molecular formula C23H29FN4O2 B2417649 N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide CAS No. 1049376-20-6

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide

Cat. No.: B2417649
CAS No.: 1049376-20-6
M. Wt: 412.509
InChI Key: BQMNAJPTOWYGEP-UHFFFAOYSA-N
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Description

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Mechanism of Action

Target of Action

The primary target of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide, also known as N’-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N-(2,4,6-trimethylphenyl)ethanediamide, are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor . The inhibitory effect of the compound is irreversible and cannot be washed out .

Biochemical Pathways

The compound affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound disrupts these pathways, potentially affecting downstream processes such as DNA replication and signal transduction.

Pharmacokinetics

The piperazine ring, a common structural motif in the compound, is known to positively modulate the pharmacokinetic properties of drug substances .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of ENTs . This inhibition disrupts nucleoside transport, potentially leading to effects such as impaired nucleotide synthesis and altered adenosine function.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 1-(2-fluorophenyl)piperazine with an appropriate alkylating agent to introduce the ethyl group. This can be achieved using ethyl bromoacetate under basic conditions.

    Oxalamide Formation: The next step involves the reaction of the piperazine derivative with mesityloxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceutical agents due to its potential biological activities.

    Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Biological Research: It is used in studies related to its effects on cellular processes and pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
  • 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine

Uniqueness

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide is unique due to its specific structural features, such as the presence of the mesityloxalamide moiety and the fluorophenyl group

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O2/c1-16-14-17(2)21(18(3)15-16)26-23(30)22(29)25-8-9-27-10-12-28(13-11-27)20-7-5-4-6-19(20)24/h4-7,14-15H,8-13H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMNAJPTOWYGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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